Acetylphosphonic acid
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Overview
Description
Acetylphosphonic acid, also known as phosphonic acid, acetyl-, is an organophosphorus compound with the molecular formula C2H5O4P. It is characterized by the presence of a phosphonic acid group bonded to an acetyl group. This compound is a white crystalline solid at room temperature and is known for its stability and solubility in water. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylphosphonic acid can be synthesized through several methods. One common method involves the acylation of phosphonic acid with acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
H3PO3+CH3COCl→CH3C(O)PO3H2+HCl
Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using acetyl chloride and phosphonic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Acetylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphinic acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Phosphinic acid.
Substitution: Various substituted phosphonic acids
Scientific Research Applications
Acetylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and as analogs of biological molecules.
Industry: this compound is used in the production of corrosion inhibitors, chelating agents, and as a component in polymer synthesis
Mechanism of Action
The mechanism of action of acetylphosphonic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the structure of natural substrates. The acetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other phosphonic acid derivatives, which are known to inhibit enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Phosphonic acid: The parent compound of acetylphosphonic acid, lacking the acetyl group.
Methylphosphonic acid: Similar structure but with a methyl group instead of an acetyl group.
Ethylphosphonic acid: Contains an ethyl group in place of the acetyl group.
Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
6881-54-5 |
---|---|
Molecular Formula |
C2H5O4P |
Molecular Weight |
124.03 g/mol |
IUPAC Name |
acetylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c1-2(3)7(4,5)6/h1H3,(H2,4,5,6) |
InChI Key |
TYVWLCJTWHVKRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P(=O)(O)O |
Origin of Product |
United States |
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